Éteres de tioenoles

Thioenol ethers are a unique class of organic compounds characterized by the presence of both an alcohol and a sulfur-containing group, typically a thiyl (-S-) or thiol (-SH) moiety, within a single molecule. These compounds exhibit a diverse range of properties due to their structural complexity. Structurally, they can be considered as ethers with an additional hydroxyl (-OH) functionality.

Thioenol ethers are known for their potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. Their reactivity arises from the presence of both a nucleophilic alcohol group and a leaving group (thiol), which can facilitate diverse chemical reactions including substitution, elimination, and rearrangement processes.

In pharmaceutical research, thioenol ethers have shown promise as intermediates in drug synthesis due to their ability to participate in multiple types of reactions. In agriculture, they can serve as precursors for developing more effective herbicides or fungicides by exploiting the unique reactivity profiles of these compounds.

Overall, the multifunctional nature of thioenol ethers makes them valuable tools in organic synthesis and opens up numerous opportunities for their application across different industries.

| Estructura | Nombre químico | CAS | MF |

|---|---|---|---|

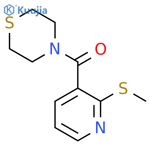

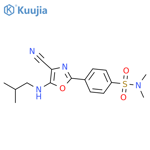

|

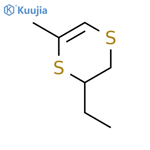

Butane, 1-[(2,2-dichloroethenyl)thio]- | 19284-68-5 | C6H10Cl2S |

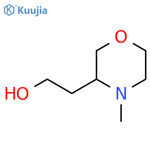

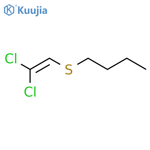

|

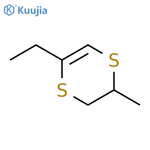

(E)-1-ethoxy-2-(ethylsulfanyl)ethene | 53715-47-2 | C6H12OS |

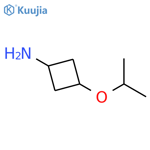

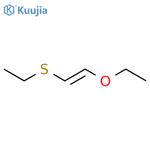

|

1-Propene, 1-(propylthio)-, (E)- | 37981-35-4 | C6H12S |

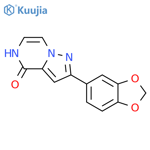

|

1,4-Dithiin, 2-ethyl-2,3-dihydro-6-methyl- | 61947-24-8 | C7H12S2 |

|

1,4-Dithiin, 5-ethyl-2,3-dihydro-2-methyl- | 61947-21-5 | C7H12S2 |

|

1,4-Dithiin, 2,3-dihydro-2,6-dimethyl- | 61947-20-4 | C6H10S2 |

|

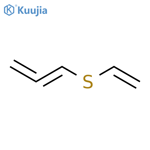

1-(Ethenylsulfanyl)propadiene | 37054-35-6 | C5H6S |

|

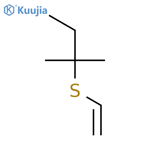

2-(Ethenylsulfanyl)-2-methylbutane | 42779-07-7 | C7H14S |

|

Di-1-propenyl sulfide, (Z,Z)- | 37981-36-5 | C6H10S |

|

Propane,2-(ethenylthio)-2-methyl- | 14094-13-4 | C6H12S |

Literatura relevante

-

Gudrun Scholz,Carsten Prinz,Erhard Kemnitz Dalton Trans., 2019,48, 6513-6521

-

Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118

-

Pranav Tiwari,Navpreet Kaur,Vinay Sharma,Hyeonggon Kang,Jamal Uddin New J. Chem., 2019,43, 17058-17068

-

4. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154

Proveedores recomendados

-

Hubei Tianan Hongtai Biotechnology Co.,LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Zhejiang Brunova Technology Co., Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Zhangzhou Sinobioway Peptide Co.,Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTDFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Jiangxi Boyang Pharmaceutical Chemical Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

Productos recomendados